3-Amino-2-(methylsulfanyl)butan-1-ol
Overview
Description
“3-Amino-2-(methylsulfanyl)butan-1-ol” is a chemical compound with the molecular formula C5H13NOS. It has a molecular weight of 135.23 . The compound is also known as “(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol” and has a CAS Number of 627091-00-3 . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Scientific Research Applications
Biocatalytic Reductive Amination
Specific Scientific Field
Biochemistry and Biocatalysis
Summary of the Application
“3-Amino-2-(methylsulfanyl)butan-1-ol” is used in the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .
Methods of Application or Experimental Procedures
The biocatalytic synthesis of these amines is achieved using amine dehydrogenases (AmDHs). Some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
Results or Outcomes
Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .
Nonlinear Optical Applications
Specific Scientific Field
Materials Science and Optoelectronics
Summary of the Application
“3-Amino-2-(methylsulfanyl)butan-1-ol” is used in the synthesis of organic nonlinear optical (NLO) single crystals, which have a wide range of applications in the optoelectronics industry .
Methods of Application or Experimental Procedures
The NLO single crystals were grown by the slow solvent evaporation (SSE) method. The title compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .
Results or Outcomes
The second order hyperpolarizability of the crystal was analyzed theoretically .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
3-amino-2-methylsulfanylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-4(6)5(3-7)8-2/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAAJQUKBGIDMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(methylsulfanyl)butan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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